molecular formula C34H40Cl2N2O4 B3343119 N,N'-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride CAS No. 5051-16-1

N,N'-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride

Cat. No.: B3343119
CAS No.: 5051-16-1
M. Wt: 611.6 g/mol
InChI Key: UFCQNKHWIMGGAQ-UHFFFAOYSA-N
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Description

N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine core substituted with naphthyl and propionyloxy groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride typically involves the following steps:

    Formation of the Naphthyl Propionate Intermediate: This step involves the esterification of 1-naphthol with propionic acid, using a catalyst such as sulfuric acid or p-toluenesulfonic acid, to form 1-naphthyl propionate.

    Alkylation of Piperazine: The next step is the alkylation of piperazine with 2-bromoethyl acetate to form N-(2-acetoxyethyl)piperazine.

    Coupling Reaction: The final step involves the coupling of N-(2-acetoxyethyl)piperazine with 1-naphthyl propionate in the presence of a base such as sodium hydride or potassium carbonate to yield N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine. The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl groups may facilitate binding to hydrophobic pockets, while the piperazine core can interact with polar or charged regions of the target. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diethylpiperazine: Lacks the naphthyl and propionyloxy groups, resulting in different chemical properties and applications.

    N,N’-Di(alpha-naphthyl)ethylenediamine: Similar naphthyl substitution but different core structure, leading to distinct reactivity and biological activity.

    N,N’-Di(alpha-(2-naphthyl)propionyloxy-2-ethyl)piperazine: Similar structure but with 2-naphthyl groups, which may alter its binding affinity and specificity.

Uniqueness

N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its dual naphthyl groups enhance its hydrophobic interactions, while the propionyloxy groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[2-(2-naphthalen-1-ylpropanoyloxy)ethyl]piperazin-1-yl]ethyl 2-naphthalen-1-ylpropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O4.2ClH/c1-25(29-15-7-11-27-9-3-5-13-31(27)29)33(37)39-23-21-35-17-19-36(20-18-35)22-24-40-34(38)26(2)30-16-8-12-28-10-4-6-14-32(28)30;;/h3-16,25-26H,17-24H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCQNKHWIMGGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC=CC5=CC=CC=C54.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5061-22-3 (Parent)
Record name Nafiverine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80964737
Record name (Piperazine-1,4-diyl)di(ethane-2,1-diyl) bis[2-(naphthalen-1-yl)propanoate]--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5051-16-1
Record name Nafiverine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Piperazine-1,4-diyl)di(ethane-2,1-diyl) bis[2-(naphthalen-1-yl)propanoate]--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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